molecular formula C25H30N4O3 B10976717 (4-Butylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone

(4-Butylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone

Cat. No.: B10976717
M. Wt: 434.5 g/mol
InChI Key: BDHJYWVKMDDGCZ-UHFFFAOYSA-N
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Description

(4-BUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a butyl group and a phenylmethanone moiety linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The oxadiazole ring is then functionalized with a methoxyphenyl group through a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by the cyclization of a diamine with a suitable dihalide.

    Substitution with Butyl Group: The piperazine ring is then substituted with a butyl group through an alkylation reaction.

    Final Coupling: The final step involves coupling the piperazine derivative with the oxadiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxy group.

    Reduction: Reduction reactions can occur at the oxadiazole ring and the carbonyl group of the phenylmethanone moiety.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the oxadiazole ring and the piperazine moiety suggests potential activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The structural features of the compound suggest it may have activity as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-BUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may interact with metal ions or other cofactors, while the piperazine moiety could engage in hydrogen bonding or hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzoylpiperidino)[4-(tert-butyl)phenyl]methanone: Similar in structure but with a benzoyl group instead of the oxadiazole ring.

    (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl)azo]benzylidene}-amino)phenyl)phenyl methanone: Contains a similar phenylmethanone moiety but with different substituents.

Uniqueness

The uniqueness of (4-BUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE lies in its combination of the oxadiazole ring and the piperazine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

(4-butylpiperazin-1-yl)-[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]methanone

InChI

InChI=1S/C25H30N4O3/c1-3-4-13-28-14-16-29(17-15-28)25(30)21-7-5-6-8-22(21)31-18-23-26-24(27-32-23)20-11-9-19(2)10-12-20/h5-12H,3-4,13-18H2,1-2H3

InChI Key

BDHJYWVKMDDGCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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